silane CAS No. 93472-59-4](/img/structure/B14340799.png)
Tris[(2-methylbut-3-yn-2-yl)oxy](phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylbut-3-yn-2-yl)oxysilane is a chemical compound with the molecular formula C16H24O3Si It is known for its unique structure, which includes a phenyl group attached to a silicon atom, along with three 2-methylbut-3-yn-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of phenyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tris(2-methylbut-3-yn-2-yl)oxysilane follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-methylbut-3-yn-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of brominated or nitrated phenylsilane derivatives.
Aplicaciones Científicas De Investigación
Tris(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Mecanismo De Acción
The mechanism of action of Tris(2-methylbut-3-yn-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The phenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane
- Tris[(2-methylbut-3-yn-2-yl)oxy]methylsilane
Uniqueness
Tris(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
Propiedades
Número CAS |
93472-59-4 |
|---|---|
Fórmula molecular |
C21H26O3Si |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
tris(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C21H26O3Si/c1-10-19(4,5)22-25(23-20(6,7)11-2,24-21(8,9)12-3)18-16-14-13-15-17-18/h1-3,13-17H,4-9H3 |
Clave InChI |
APCQAQGXFFBULX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)O[Si](C1=CC=CC=C1)(OC(C)(C)C#C)OC(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


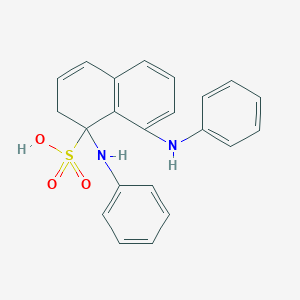

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
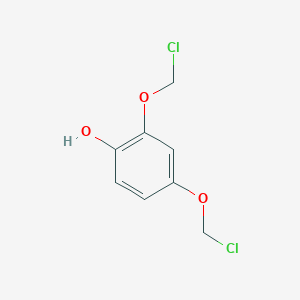
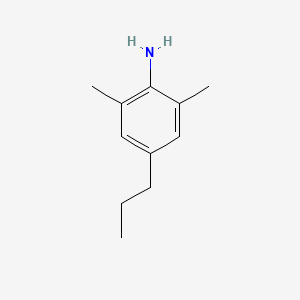

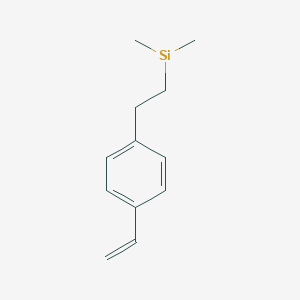
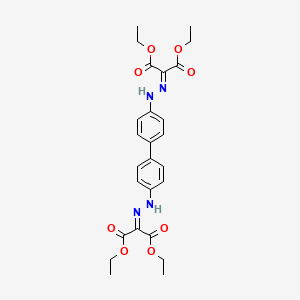
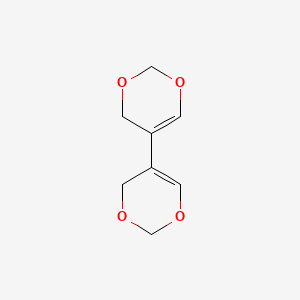
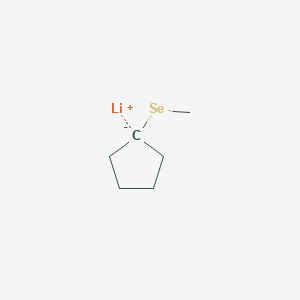
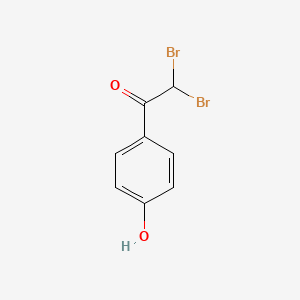
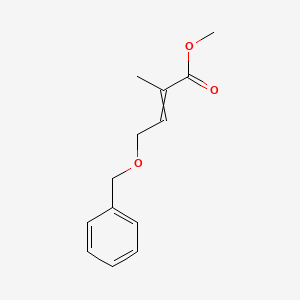
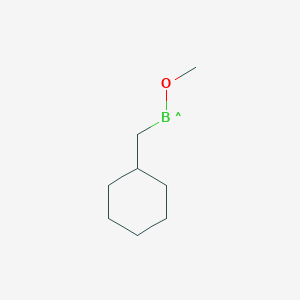
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
